![molecular formula C21H21FN4O4 B5524734 N-[1-(4-fluorophenyl)-4-isopropoxy-1H-indazol-3-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5524734.png)

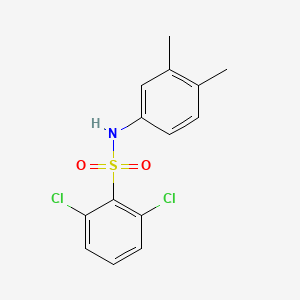

N-[1-(4-fluorophenyl)-4-isopropoxy-1H-indazol-3-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds closely related to N-[1-(4-fluorophenyl)-4-isopropoxy-1H-indazol-3-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide involves multi-step organic reactions, including amination, cyclization, and acylation. A study details the synthesis of N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide derivatives, employing amination and cyclization of epichlorohydrin followed by reaction with N-substituted ethyl carbamate in the presence of a catalyst (Yang Chao, 2008).

Molecular Structure Analysis

Analysis of the molecular structure of similar compounds, like 2,2,2-trifluoro-N-[(1R,2S)-1-{[1-(4-fluorophenyl)-1H-indazol-5-yl]oxy}-1-(3-methoxyphenyl)-2-propanyl]acetamide (AZD-5423), provides insights into the stereochemistry and crystallography of such molecules. These studies often use techniques like IR, NMR, and X-ray crystallography to determine the arrangement of atoms and the stereochemistry of the molecule (Peter Norman, 2013).

Chemical Reactions and Properties

The chemical reactivity of acetamide derivatives, including reactions like N-alkylation, cyclization, and hydrolysis, has been extensively studied. These reactions are crucial for modifying the molecular structure to enhance biological activity or alter physical and chemical properties. For example, the synthesis and herbicidal activity of N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide derivatives demonstrate the chemical versatility and potential applications of such compounds (Daoxin Wu et al., 2011).

Physical Properties Analysis

The physical properties of oxazolidinone and acetamide derivatives, including solubility, melting point, and crystalline structure, can significantly affect their application in pharmaceuticals and material science. Studies on compounds like AZD-5423 reveal how crystalline forms can impact drug absorption and efficacy (Peter Norman, 2013).

Applications De Recherche Scientifique

Oxazolidinone Antibacterial Agents

Oxazolidinones represent a novel class of antimicrobial agents that exhibit a unique mechanism for inhibiting bacterial protein synthesis. Studies have shown that compounds like U-100592 and U-100766, which are closely related to the compound , demonstrate significant in vitro antibacterial activities against a variety of clinically important human pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Enterococcus faecium, and Mycobacterium tuberculosis. These findings highlight the potential of oxazolidinones as a new therapeutic option for treating infections caused by drug-resistant bacteria (Zurenko et al., 1996).

Advanced Synthesis Techniques

Research into the synthesis and evaluation of oxazolidinone derivatives, including those with isoxazolinyl and pyrazolo[1,5-a]pyrimidine structures, has led to the development of compounds with enhanced antibacterial activity against various resistant Gram-positive and Gram-negative bacteria. This progress underscores the versatility of oxazolidinone scaffolds for generating potent antibacterial agents and may pave the way for the synthesis of more effective treatments for bacterial infections (Varshney et al., 2009).

Radiolabeling and Imaging Applications

The oxazolidinone class has also found applications in the field of radiopharmaceuticals. For instance, DPA-714, a compound designed with a fluorine atom, has been labeled with fluorine-18 for in vivo imaging using positron emission tomography (PET). This technique allows for the selective imaging of the translocator protein (18 kDa), highlighting the potential of oxazolidinone derivatives in the diagnosis and monitoring of neuroinflammation and other diseases (Dollé et al., 2008).

Spectroscopic Studies for Drug Characterization

Spectroscopic methods such as FT-IR, Raman, ECD, and NMR have been applied to the characterization of oxazolidinone derivatives like radezolid. These studies provide valuable insights into the identification and optical purity of these compounds, further enhancing our understanding of their chemical properties and potential therapeutic applications (Michalska et al., 2017).

Orientations Futures

Given the wide range of biological activities exhibited by indazole derivatives , this compound could potentially be explored for various therapeutic applications. Future research could involve studying its biological activity, optimizing its structure for improved efficacy and safety, and investigating its mechanism of action.

Propriétés

IUPAC Name |

N-[1-(4-fluorophenyl)-4-propan-2-yloxyindazol-3-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O4/c1-13(2)30-17-5-3-4-16-19(17)20(23-18(27)12-25-10-11-29-21(25)28)24-26(16)15-8-6-14(22)7-9-15/h3-9,13H,10-12H2,1-2H3,(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTIJTUNZUBHWJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC2=C1C(=NN2C3=CC=C(C=C3)F)NC(=O)CN4CCOC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(4-ethoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate](/img/structure/B5524657.png)

![2,4-dichloro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5524660.png)

![2-(4-bromo-1-naphthyl)-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5524674.png)

![9-(3-furylmethyl)-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524693.png)

![2,2-dimethyl-5-(2-quinolinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5524699.png)

![(1R*,5R*)-3-[(dimethylamino)sulfonyl]-N-methyl-N-phenyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5524705.png)

![1-(3-chlorophenyl)-5-methyl-4-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-2-piperazinone](/img/structure/B5524728.png)

![(1R*,5R*)-6-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5524733.png)

![3-[(4-hydroxy-2-methylpyrimidin-5-yl)carbonyl]-7-methyl-3,7,11-triazaspiro[5.6]dodecan-12-one](/img/structure/B5524735.png)

![{4-[2-(1,1,2,2-tetrafluoroethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5524742.png)

![1,3,7-trimethyl-8-[(2-pyridinylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5524758.png)